Moexiprilat - 103775-14-0

Moexiprilat

Catalog Number: EVT-276722
CAS Number: 103775-14-0
Molecular Formula: C25H30N2O7
Molecular Weight: 470.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Moexiprilat is the active metabolite of Moexipril, a long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. [, , , ] Moexipril, a prodrug, is hydrolyzed in the liver to yield Moexiprilat, the pharmacologically active compound. [, , , ] Moexiprilat plays a significant role in scientific research as a potent ACE inhibitor, aiding in understanding cardiovascular physiology and potential therapeutic targets. [, ]

Synthesis Analysis

Moexiprilat is synthesized through the enzymatic hydrolysis of moexipril. The synthesis involves the following steps:

  1. Starting Material: Moexipril hydrochloride, which is administered as a prodrug.
  2. Enzymatic Hydrolysis: In biological systems, moexipril undergoes rapid hydrolysis mediated by esterases, leading to the formation of moexiprilat. This transformation is crucial for its pharmacological activity as it enhances bioavailability and therapeutic efficacy.
  3. Parameters: The hydrolysis typically occurs at physiological pH and temperature, with optimal enzymatic activity observed at around 37°C, mimicking human body conditions.

This method allows for efficient conversion to the active form while ensuring stability during storage and administration.

Molecular Structure Analysis

Moexiprilat's molecular structure can be described as follows:

  • Chemical Formula: C25H30N2O7C_{25}H_{30}N_{2}O_{7}
  • Molecular Weight: Approximately 462.52 g/mol.
  • Structural Features:
    • Contains a carboxylic acid group, which contributes to its solubility and interaction with the ACE enzyme.
    • The presence of multiple hydroxyl groups enhances its polarity and facilitates binding to target proteins.

The three-dimensional conformation of moexiprilat allows it to fit into the active site of ACE effectively, inhibiting its action.

Chemical Reactions Analysis

Moexiprilat primarily participates in the following chemical reactions:

  1. Inhibition of Angiotensin-Converting Enzyme: This reaction forms the basis of its therapeutic action, where moexiprilat binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II.
  2. Hydrolysis Reaction: As mentioned earlier, moexipril undergoes hydrolysis to yield moexiprilat in vivo.
  3. Interaction with Plasma Proteins: Moexiprilat exhibits significant protein binding (approximately 70%), influencing its pharmacokinetics and dynamics.

These reactions are critical for understanding both the therapeutic effects and potential side effects associated with moexiprilat.

Mechanism of Action

The mechanism of action of moexiprilat involves:

  • ACE Inhibition: By binding to ACE, moexiprilat prevents the enzymatic conversion of angiotensin I into angiotensin II, a potent vasoconstrictor. This leads to decreased levels of angiotensin II in circulation.
  • Vasodilation: The reduction in angiotensin II levels results in vasodilation, lowering blood pressure and decreasing cardiac workload.
  • Renin-Angiotensin System Modulation: Moexiprilat also affects the renin-angiotensin system by decreasing aldosterone secretion, which further aids in blood pressure reduction.

This multi-faceted approach makes moexiprilat effective in managing hypertension and heart failure.

Physical and Chemical Properties Analysis

Moexiprilat exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its polar groups, enhancing its bioavailability when administered.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is typically around 160°C, indicating good thermal stability for pharmaceutical formulations.

These properties are essential for formulating effective drug delivery systems.

Applications

Moexiprilat has several scientific applications:

  1. Hypertension Treatment: Widely used as an antihypertensive agent due to its ability to lower blood pressure effectively.
  2. Heart Failure Management: Employed in managing chronic heart failure by reducing cardiac workload and improving patient outcomes.
  3. Research Applications: Investigated for potential roles beyond ACE inhibition, including effects on phosphodiesterase enzymes, which may open avenues for new therapeutic applications .

Properties

CAS Number

103775-14-0

Product Name

Moexiprilat

IUPAC Name

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Molecular Formula

C25H30N2O7

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C25H30N2O7/c1-15(26-19(24(29)30)10-9-16-7-5-4-6-8-16)23(28)27-14-18-13-22(34-3)21(33-2)12-17(18)11-20(27)25(31)32/h4-8,12-13,15,19-20,26H,9-11,14H2,1-3H3,(H,29,30)(H,31,32)/t15-,19-,20-/m0/s1

InChI Key

CMPAGYDKASJORH-YSSFQJQWSA-N

SMILES

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)O

Solubility

Soluble in DMSO

Synonyms

2-(2-(1-carboxy-3-phenylpropyl)amino-1-oxopropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
moexiprilat
moexiprilat, (3R-(2(S*(S*)),3R*))-isomer
moexiprilat, (3S-(2(R*(S*)).3R*))-isomer
moexiprilat, (3S-(2(S*(R*)),3R*))-isomer
RS 10029
RS-10029

Canonical SMILES

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)O

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC)N[C@@H](CCC3=CC=CC=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.